1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine
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Overview
Description
1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine is an organic compound characterized by a dioxane ring substituted with a dimethyl group and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with an appropriate amine under controlled conditions . The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of 1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as distillation or crystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions: 1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents.
Substitution: Various nucleophiles such as halides, alcohols, or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted ethanamine derivatives.
Scientific Research Applications
1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .
Comparison with Similar Compounds
1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanol: Similar structure with an alcohol group instead of an amine.
1-(6,6-Dimethyl-1,4-dioxan-2-yl)acetone: Contains a ketone group in place of the ethanamine side chain.
1-(6,6-Dimethyl-1,4-dioxan-2-yl)propane: Features a propane chain instead of the ethanamine group.
Uniqueness: 1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine is unique due to its specific combination of a dioxane ring and an ethanamine side chain, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(6,6-dimethyl-1,4-dioxan-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(9)7-4-10-5-8(2,3)11-7/h6-7H,4-5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSOJRNVZIWSIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COCC(O1)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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